
Methacrolein diethylacetal
Overview
Description
Methacrolein diethylacetal is an organic compound that serves as a versatile intermediate in various chemical reactions. It is derived from methacrolein, an unsaturated aldehyde, and is commonly used in the synthesis of polymers, resins, and other industrial chemicals. This compound is characterized by its clear, colorless appearance and its ability to undergo a range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrolein diethylacetal can be synthesized through the acetalization of methacrolein with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions, where methacrolein and ethanol are heated together in the presence of the acid catalyst until the desired acetal is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction of the starting materials. The use of a distillation column may be necessary to separate the product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Hydrolysis to Methacrolein
The acetal undergoes hydrolysis in acidic aqueous media to regenerate methacrolein and ethanol. The mechanism involves:
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Protonation of the acetal oxygen.
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Cleavage of the C–O bond to form a carbocation intermediate.
Kinetic Data
Acid Catalyst | Temperature | Hydrolysis Rate (mol·L⁻¹·min⁻¹) |
---|---|---|
H₂SO₄ (0.1 M) | 60°C | 1.2 × 10⁻³ |
HCl (0.1 M) | 60°C | 9.8 × 10⁻⁴ |
Hydrolysis efficiency exceeds 95% under optimized conditions .
Palladium-Catalyzed Cross-Coupling
Methacrolein diethylacetal participates in palladium-catalyzed coupling with aryl halides to form cinnamaldehyde derivatives. A study reported 85–92% yields using Pd(OAc)₂ and PPh₃ in DMF at 100°C .
Substrate Scope
Aryl Bromide | Product | Yield (%) |
---|---|---|
4-Methylphenyl | 4-Methylcinnamaldehyde | 92 |
4-Isopropylphenyl | 4-Isopropylcinnamaldehyde | 85 |
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .
Stability and Reactivity Considerations
Scientific Research Applications
Chemical Synthesis
1. Polymer Production
Methacrolein diethylacetal serves as a crucial intermediate in the synthesis of polymers and resins. Its stability allows it to undergo various chemical transformations while maintaining reactivity. It is particularly significant in producing methacrylic acid and its esters through oxidation processes .
2. Organic Synthesis
This compound is utilized in the synthesis of complex organic molecules. It can participate in reduction reactions to yield methallyl alcohol and undergo substitution reactions to produce various substituted acetals. The ability to serve as a masked form of methacrolein enhances its utility in synthetic organic chemistry, allowing for controlled reactions that minimize unwanted side products .
Biological Research
1. Biological Activity Studies
Research has focused on the derivatives of this compound for their potential biological activities. These studies investigate interactions with biomolecules, which could lead to the development of new pharmaceutical agents. The compound's derivatives are being explored for their efficacy in medicinal chemistry, particularly in designing drugs that target specific biological pathways.
2. Toxicological Assessments
Given that methacrolein itself is known to be irritating to mucosal surfaces and has potential health impacts, studies also assess the toxicological profiles of this compound and its derivatives. Understanding these profiles is crucial for evaluating safety in industrial applications and potential therapeutic uses .
Industrial Applications
1. Coatings and Adhesives
this compound is employed in the production of coatings and adhesives due to its reactivity and ability to form durable bonds. Its incorporation into formulations enhances the performance characteristics of these products, making them more resilient to environmental factors .
2. Chemical Manufacturing
As an intermediate, it plays a role in the manufacturing processes of various chemicals, including acrylics and other specialty chemicals. Its use facilitates the efficient production of these materials by simplifying reaction pathways and improving yields .
Case Study 1: Synthesis of Methacrylic Acid
A systematic study demonstrated the use of this compound in synthesizing methacrylic acid via oxidation reactions. The process involved using modified catalysts under mild conditions, showcasing the compound's effectiveness as a precursor in producing high-value chemicals .
In a biological study, derivatives of this compound were evaluated for their interaction with cellular targets. The findings indicated promising activity against certain cancer cell lines, highlighting the compound's potential as a lead structure for drug development.
Mechanism of Action
The mechanism of action of methacrolein diethylacetal involves its ability to undergo various chemical transformations. The acetal group can be hydrolyzed under acidic conditions to release methacrolein, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Methacrolein diethylacetal can be compared with other similar compounds, such as:
Methacrolein: The parent compound, which is more reactive due to the presence of the aldehyde group.
Methallyl alcohol: A reduction product of this compound, used in the synthesis of polymers and pharmaceuticals.
Methacrylic acid: An oxidation product, widely used in the production of polymers and resins.
Uniqueness: this compound is unique due to its stability as an acetal and its ability to serve as a protected form of methacrolein, allowing for controlled release and participation in various chemical reactions.
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3,3-diethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3 |
InChI Key |
XYJXZLHRRNRNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=C)C)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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